Cyclo(Tyr-Leu)

Descripción general

Descripción

Cyclo(Tyr-Leu) is a type of cyclic dipeptide .

Synthesis Analysis

Cyclo(Tyr-Leu) can be synthesized using cyclodipeptide synthetase . This process involves isolated, natural or synthetic polynucleotides and polypeptides encoded by these polynucleotides. The polynucleotides are involved in the synthesis of cyclodipeptides, and recombinant vectors comprising these polynucleotides are used. The host cell is modified with these polynucleotides or recombinant vectors for in vitro and in vivo synthesizing cyclodipeptides .

Aplicaciones Científicas De Investigación

Cyclo(Tyr-Leu) has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study peptide bond formation and stability.

Biology: Investigated for its role in cell signaling and receptor activation.

Medicine: Explored for its potential antifungal, anticoagulant, and cytotoxic activities.

Industry: Utilized in the development of biopesticides and as a tool in protein structure research.

Mecanismo De Acción

Cyclo(Tyr-Leu) exerts its effects through various mechanisms:

Molecular Targets: It can bind to specific receptors or enzymes, influencing their activity.

Pathways Involved: It participates in signaling pathways by acting as a ligand for receptors or as an inhibitor of enzymes.

Análisis Bioquímico

Biochemical Properties

Cyclo(Tyr-Leu) exhibits significant biological activity, participating in cellular signal transduction and receptor activation . It forms a cyclic structure between the peptide bond and the side chain, which enhances its stability and makes it less susceptible to enzymatic hydrolysis .

Cellular Effects

Cyclo(Tyr-Leu) has been reported to exhibit certain biological activities in cellular systems. It can participate in cell signaling processes and receptor activation

Molecular Mechanism

It is known to interact with various biomolecules and participate in cellular signaling processes

Temporal Effects in Laboratory Settings

Its stability due to the cyclic structure suggests that it may have long-term effects on cellular function in in vitro or in vivo studies .

Metabolic Pathways

It is known to participate in cellular signaling processes, which could involve various enzymes or cofactors

Transport and Distribution

It is known to participate in cellular signaling processes, suggesting that it may interact with various transporters or binding proteins .

Subcellular Localization

Given its involvement in cellular signaling processes, it may be localized to specific compartments or organelles within the cell

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cyclo(Tyr-Leu) can be synthesized using peptide synthesis techniques. One common method involves the head-to-tail cyclization of linear peptides. This process typically uses solid-phase peptide synthesis (SPPS) where the linear peptide is first synthesized on a resin, followed by cyclization through the formation of an amide bond . The reaction conditions often include the use of coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and bases like DIPEA (N,N-Diisopropylethylamine) in an organic solvent such as DMF (Dimethylformamide) .

Industrial Production Methods:Análisis De Reacciones Químicas

Types of Reactions: Cyclo(Tyr-Leu) undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.

Reduction: Reduction reactions can target the carbonyl groups within the peptide bonds.

Substitution: The aromatic ring of tyrosine can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Electrophilic reagents like nitrating agents or halogens can be used under controlled conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced forms of the peptide.

Substitution: Substituted aromatic derivatives.

Comparación Con Compuestos Similares

Cyclo(Tyr-Leu) can be compared with other cyclic dipeptides such as:

- Cyclo(Pro-Tyr)

- Cyclo(Pro-Leu)

- Cyclo(Tyr-Ile)

Uniqueness: Cyclo(Tyr-Leu) is unique due to its specific combination of tyrosine and leucine, which imparts distinct biological activities and stability compared to other cyclic dipeptides .

Similar Compounds:

- Cyclo(Pro-Tyr): Known for its role in quorum sensing.

- Cyclo(Pro-Leu): Exhibits antimicrobial properties.

- Cyclo(Tyr-Ile): Involved in signaling pathways .

Propiedades

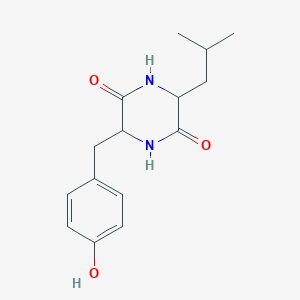

IUPAC Name |

3-[(4-hydroxyphenyl)methyl]-6-(2-methylpropyl)piperazine-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-9(2)7-12-14(19)17-13(15(20)16-12)8-10-3-5-11(18)6-4-10/h3-6,9,12-13,18H,7-8H2,1-2H3,(H,16,20)(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GENSLUDVKWKQMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301345945 | |

| Record name | 3-[(4-Hydroxyphenyl)methyl]-6-(2-methylpropyl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301345945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82863-65-8 | |

| Record name | 3-[(4-Hydroxyphenyl)methyl]-6-(2-methylpropyl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301345945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are some of the reported biological activities of Cyclo(Tyr-Leu)?

A1: Cyclo(Tyr-Leu) has been shown to possess several biological activities, including:

- Anticoagulant activity: Studies have demonstrated that Cyclo(Tyr-Leu) can prolong prothrombin time (PT), activated partial thromboplastin time (APTT), and thrombin time (TT), suggesting potential anticoagulant properties. [, ]

- Antifungal activity: Research indicates that Cyclo(Tyr-Leu) exhibits antifungal activity against certain fungal species, notably Colletotrichum gloeosporioides. []

- Growth-promoting effects on fungi: Studies on the edible mushroom Hypsizygus marmoreus revealed that Cyclo(Tyr-Leu) can act as a quorum sensing (QS) signaling molecule, potentially influencing hyphal growth and development. [, ]

Q2: How does Cyclo(Tyr-Leu) interact with Hypsizygus marmoreus as a quorum sensing molecule?

A2: While the exact mechanisms are still under investigation, research suggests that Cyclo(Tyr-Leu), produced by the symbiotic bacterium Serratia odorifera, interacts with Hypsizygus marmoreus by influencing its carbohydrate and amino acid metabolism. This interaction is thought to impact the pentose phosphate pathway (PPP), ultimately increasing energy supply for the growth and development of the mushroom's mycelium. []

Q3: What is the structural characterization of Cyclo(Tyr-Leu)?

A3: Cyclo(Tyr-Leu) is a cyclic dipeptide composed of Tyrosine and Leucine residues. While the provided abstracts do not explicitly state the molecular formula and weight, they do confirm its structure through various spectroscopic methods, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H-NMR and 13C-NMR have been utilized to elucidate the structure of Cyclo(Tyr-Leu), confirming the presence and connectivity of the Tyrosine and Leucine moieties. [, , , , , ]

- Mass Spectrometry (MS): MS has been employed to confirm the molecular weight of Cyclo(Tyr-Leu). [, ]

Q4: From what natural sources has Cyclo(Tyr-Leu) been isolated?

A4: Cyclo(Tyr-Leu) has been isolated from various natural sources, including:

- Plants: Anemarrhena asphodeloides (Liliacae family) and Sparganium stoloniferum (Typhaceae family) [, , ]

- Bacteria: Serratia odorifera, a symbiotic bacterium of Hypsizygus marmoreus, and a marine bacterium NJ6-3-1 [, , ]

- Fungi: An endophytic fungus ZSU-H19 from the South China Sea []

- Actinomycetes: A marine endophytic actinomycete fang-1 []

Q5: Are there any known analogs or derivatives of Cyclo(Tyr-Leu) with biological activity?

A5: The research mentions other cyclic dipeptides with varying biological activities, suggesting potential structure-activity relationships. Some examples include:

- Cyclo(Pro-Phe), Cyclo(Pro-Tyr), Cyclo(Pro-Val), Cyclo(Pro-Leu), and Cyclo(Tyr-Ile): These cyclic dipeptides, also produced by Serratia odorifera, have been shown to act as QS signaling molecules in Hypsizygus marmoreus, with some influencing the transcription of lignin-degrading enzymes. []

- Cyclo(Phe-Phe) and Cyclo(Phe-Tyr): These cyclic dipeptides, isolated from Sparganium stoloniferum, exhibit anticoagulant activities, with Cyclo(Phe-Tyr) being the most potent among the three tested. []

Q6: What analytical techniques are commonly used to identify and quantify Cyclo(Tyr-Leu)?

A6: Researchers utilize a combination of techniques to identify and quantify Cyclo(Tyr-Leu):

- Chromatographic techniques: These include silica gel column chromatography, Sephadex LH-20 column chromatography, and High-Performance Liquid Chromatography (HPLC) for isolation and purification. [, , ]

- Spectroscopic techniques: 1H-NMR and 13C-NMR are used for structural confirmation, while MS is used for molecular weight determination. [, , , , , ]

Q7: What are the potential applications of Cyclo(Tyr-Leu) based on the reported research?

A7: While further research is needed, the identified activities of Cyclo(Tyr-Leu) point to potential applications in various fields:

- Medicine: Its anticoagulant properties suggest potential for development into novel anticoagulant drugs. [, ]

- Agriculture: The antifungal activity against Colletotrichum gloeosporioides could be explored for developing biocontrol agents against plant fungal diseases. []

- Mushroom cultivation: Understanding the role of Cyclo(Tyr-Leu) as a QS molecule in Hypsizygus marmoreus could lead to optimized cultivation techniques for improved yield and quality. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.